molecular formula C10H5BrO4 B3272420 7-Bromoisocoumarin-3-carboxylic acid CAS No. 56661-79-1

7-Bromoisocoumarin-3-carboxylic acid

Cat. No. B3272420
CAS RN: 56661-79-1
M. Wt: 269.05 g/mol
InChI Key: YAPSJYCJCTVIQZ-UHFFFAOYSA-N
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Description

“7-Bromoisocoumarin-3-carboxylic acid” is a derivative of coumarin-3-carboxylic acid . Coumarin-3-carboxylic acid is a heterocyclic compound that incorporates a carboxyl functional group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .

properties

IUPAC Name

7-bromo-1-oxoisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrO4/c11-6-2-1-5-3-8(9(12)13)15-10(14)7(5)4-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPSJYCJCTVIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)OC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoisocoumarin-3-carboxylic acid

Synthesis routes and methods

Procedure details

7- Bromoisocoumarin -3- carboxylic acid, mp. (EtOH-H2O) 320-4°, (Found: C, 44.72; H, 1.86; Br. 29.41. C10H5BrO4 requires C, 44.64; H, 1.87; Br. 29.70), was prepared from 4- bromo -2- carboxybenzaldehyde by an analgous procedure to that described in Example 1.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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EtOH-H2O
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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